Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone
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Overview
Description
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves multiple steps, including hydrogenation, cyclization, cycloaddition, annulation, and amination . For Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone, a common synthetic route might involve the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trimethoxybenzyl Group: This step involves the substitution of hydrogen atoms on the piperidine ring with the trimethoxybenzyl group under specific reaction conditions.
Formation of the Methanone Group: This can be achieved through oxidation reactions involving suitable oxidizing agents.
Industrial Production Methods
Industrial production of piperidine derivatives often involves the use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts for hydrogenation reactions . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-ylmethanamine: Another piperidine derivative with similar structural features.
4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: A compound with a similar piperidine ring structure.
Uniqueness
Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is unique due to the presence of the trimethoxybenzyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C21H32N2O4 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
piperidin-1-yl-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C21H32N2O4/c1-25-18-13-20(27-3)19(26-2)12-17(18)15-22-9-7-8-16(14-22)21(24)23-10-5-4-6-11-23/h12-13,16H,4-11,14-15H2,1-3H3 |
InChI Key |
HIVCGWZQCHWOGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC(C2)C(=O)N3CCCCC3)OC)OC |
Origin of Product |
United States |
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